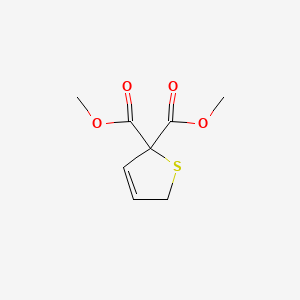

2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 2H-thiophene-5,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-6(9)8(7(10)12-2)4-3-5-13-8/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNNCXKMLPBWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C=CCS1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Annulation Reaction

The foundational step in synthesizing 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate involves the annulation of 3,4-dialkoxythiophene-2,5-dicarboxylate with single alkanoic acid glycerides. This reaction, conducted in aromatic solvents such as toluene or xylene at 80–110°C, facilitates ether exchange and ring formation. The use of p-toluenesulfonic acid as a catalyst (molar ratio 1:10–40 relative to the dicarboxylate) ensures efficient conversion, with intermediates isolated via filtration after aqueous workup.

Key variables influencing yield include the molar ratio of dicarboxylate to glyceride (1:1–2) and solvent choice. For instance, xylene achieves higher reflux stability compared to benzene, enabling yields exceeding 85% for the intermediate 1.

Alkalization and Acidification

The annulated intermediate undergoes alkaline hydrolysis using sodium hydroxide (3–6 molar equivalents) at 60–90°C. This step cleaves ester groups, generating a dicarboxylic acid intermediate. Subsequent acidification with hydrochloric or acetic acid (pH 1–3) precipitates the diacid, which is isolated via filtration. Optimal alkalization duration (4–7 hours) balances complete de-esterification with minimal side-product formation.

Decarboxylation and Purification

Final decarboxylation employs copper-based catalysts (e.g., Cu powder or CuO) in high-boiling solvents like N,N-dimethylformamide (DMF) at 100–200°C. This step eliminates carboxyl groups, yielding the target dihydrothiophene derivative. Rectification under reduced pressure ensures purity >99.6%, as validated by chromatographic analysis.

Table 1: Optimization of Decarboxylation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cu | DMF | 100 | 87.1 | 99.75 |

| CuO | Ethylene glycol | 160 | 88.2 | 99.68 |

| CuSO₄ | DMF | 200 | 86.5 | 99.62 |

Cycloaddition Approaches Using Ketoalkynes

Sonogashira Coupling for Ketoalkyne Synthesis

An alternative route involves Sonogashira coupling of acyl chlorides with terminal alkynes to form ketoalkynes, which subsequently react with 2,5-dihydroxy-1,4-dithiane. This two-step process, developed in recent academic studies, leverages palladium catalysis to construct the dihydrothiophene core.

Thiol-Aldehyde Cyclization

Reacting 2-mercaptoacetaldehyde (generated in situ from 2,5-dihydroxy-1,4-dithiane) with α,β-unsaturated esters initiates a thiol-ene reaction, followed by intramolecular aldol condensation. This method, while less industrialized, offers modular access to 2,3-disubstituted dihydrothiophenes, including ester-functionalized variants.

Comparative Analysis of Methodologies

Yield and Scalability

The three-step patent method achieves superior yields (85–88%) and purity (>99.5%) compared to cycloaddition routes (60–75% yield). Industrial scalability favors the former due to inexpensive reagents (e.g., NaOH, Cu catalysts) and compatibility with continuous processing.

Byproduct Formation

Decarboxylation generates minimal byproducts when using Cu catalysts, whereas cycloaddition routes require meticulous control of stoichiometry to avoid polysubstitution. Silica gel-mediated dehydration in academic protocols introduces variability in final purity.

Optimization Strategies and Industrial Applications

Chemical Reactions Analysis

2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve hydrogenation, converting the compound into more saturated derivatives.

Substitution: The thiophene ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for sulfurization and various catalysts for hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has a wide range of applications in scientific research:

Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs).

Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various drugs.

Materials Science: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism by which 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate exerts its effects is primarily through its interactions with molecular targets in organic electronics and pharmaceuticals. In organic electronics, it functions as a semiconductor, facilitating the flow of electrons through its conjugated system. In pharmaceuticals, its thiophene ring structure allows it to interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in Thiophene Dicarboxylates

(a) Diethyl 3,4-Dimethylthieno[2,3-b]thiophene-2,5-Dicarboxylate

- Structure: Fused thienothiophene core with ethyl ester groups and methyl substituents.

- Properties : Enhanced π-conjugation due to fused rings, improving charge transport in organic electronics. Crystal structure analysis reveals planar geometry and strong intermolecular hydrogen bonds .

- Applications : Used in organic semiconductors and photovoltaic materials .

(b) Dimethyl 2,5-Dibromothiophene-3,4-Dicarboxylate

- Structure : Bromine substituents at the 2,5-positions and ester groups at 3,4-positions.

- Reactivity : Bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. Higher molecular weight (367.98 g/mol) compared to the target compound .

- Applications : Intermediate in synthesizing conjugated polymers and bioactive molecules .

(c) Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate

- Structure: Amino groups at 2,5-positions enhance hydrogen-bonding capacity.

- Bioactivity : Demonstrated antitumor activity (docking scores: -8.8 to -8.6 kcal/mol), outperforming reference drugs like imatinib .

- Synthesis: Derived from thiophene-2,5-dicarbohydrazide, highlighting the role of amino substituents in modulating biological activity .

Core Heterocycle Modifications

(a) 2,2-Dimethyl Azetidine-2,2-Dicarboxylate

- Structure : Four-membered azetidine ring with dimethyl esters.

- Steric Effects : Smaller ring size increases ring strain, enhancing reactivity in nucleophilic substitutions.

- Applications : Building block for strained heterocycles in medicinal chemistry .

(b) Dimethyl Cyclobutene-1,2-Dicarboxylate

- Structure : Cyclobutene ring fused with ester groups.

- Reactivity : Undergoes photochemical [2+2] cycloaddition with ethylene to form bicyclo[2.2.0] derivatives at low temperatures (-65°C) .

- Quantum Efficiency : Near-quantitative yields in cycloadditions, highlighting superior reactivity compared to thiophene analogues .

Functional Group Transformations

(a) Thiophene-2,5-Dicarboxylic Acid

- Structure : Free carboxylic acid groups instead of esters.

- Solubility : Higher aqueous solubility (logP ~1.2) compared to ester derivatives (logP ~2.5–3.0) .

- Applications : Precursor for metal-organic frameworks (MOFs) and coordination polymers .

(b) 5-Amino-3-Methylthiophene-2,4-Dicarboxylates

- Structure: Amino and methyl substituents on the thiophene ring.

- Crystallography: Non-planar conformation due to steric hindrance from methyl groups, reducing π-stacking interactions .

Key Findings and Trends

Electronic Effects: Thiophene derivatives with electron-withdrawing groups (e.g., Br, esters) exhibit improved charge transport, while amino groups enhance bioactivity .

Solubility : Esterification reduces aqueous solubility but increases compatibility with organic solvents, critical for polymer processing .

Reactivity : Smaller rings (e.g., azetidine) or strained systems (cyclobutene) show higher reactivity in cycloadditions compared to thiophene derivatives .

Biological Activity

Chemical Structure and Properties

2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is an organosulfur compound characterized by its thiophene ring structure. Its molecular formula is , with a molecular weight of 202.23 g/mol. The compound's unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile in research applications .

The biological activity of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is primarily linked to its interactions with biological targets in pharmaceuticals and organic electronics. In pharmaceutical applications, it may influence various biochemical pathways due to its thiophene ring structure, which is known to interact with enzymes and receptors.

Case Studies

- Pharmaceutical Applications : The compound has been explored as an intermediate in drug synthesis due to its ability to modify biological pathways. Its potential role in drug formulation is supported by its reactivity and stability under physiological conditions.

- Organic Electronics : In organic electronics, this compound acts as a semiconductor material. Its electron transport properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Comparative Analysis

A comparative study of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate with similar thiophene derivatives reveals distinct differences in their biological activities:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 2,5-Dimethylthiophene | Moderate cytotoxicity | Organic synthesis |

| Thiophene-2,5-dicarboxylic acid | Low cytotoxicity | Synthesis of bio-based polyesters |

| 2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate | Potentially high due to structure | Pharmaceuticals and organic electronics |

Synthesis and Characterization

The synthesis of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate typically involves sulfurization processes using hexane-2,5-dione as a precursor. Characterization techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound .

Future Research Directions

Further investigations are warranted to explore:

- The specific molecular targets affected by this compound.

- Detailed pharmacokinetic studies to understand its behavior in biological systems.

- Long-term toxicity studies across different cell lines to establish safety profiles.

Q & A

Q. Table 1: Structurally Similar Thiophene Derivatives

| Compound | Key Features | Potential Activity |

|---|---|---|

| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Amino group at C5; antimicrobial | Antibacterial |

| 3-Methylthiophene-2-carboxylic acid | Simpler backbone; synthetic intermediate | Organic synthesis |

Advanced: How can researchers resolve discrepancies in NMR data for diastereomers or regioisomers?

Answer:

- NOESY experiments : Identify spatial proximity of protons to distinguish regioisomers (e.g., methyl groups in axial vs. equatorial positions) .

- Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) that obscure splitting patterns at room temperature .

- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) to assign stereochemistry .

Basic: What experimental design principles apply to synthesizing novel derivatives of this compound?

Answer:

- Functionalization : Target C5 for electrophilic substitution (e.g., bromination) due to electron-rich thiophene ring .

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during ester hydrolysis .

- Workup optimization : Employ aqueous extraction (pH 7–8) to isolate polar byproducts and improve purity .

Advanced: What mechanistic insights explain its reactivity in electrophilic substitution reactions?

Answer:

- Ring activation : The thiophene sulfur atom enhances electron density at C3 and C5, favoring electrophilic attack (e.g., nitration, sulfonation) .

- Steric effects : Methyl groups at C2 hinder substitution at adjacent positions, directing reactivity to C5 .

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., σ-complex formation) .

Advanced: How can interaction studies with biomolecules (e.g., enzymes) be methodologically rigorous?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for enzyme-inhibitor complexes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

- Molecular docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis data .

Basic: How do structural analogs of this compound compare in reactivity and applications?

Answer:

Analog modifications (Table 1) reveal:

- Ester vs. acid : Diethyl esters enhance solubility for biological assays, while carboxylic acids favor coordination chemistry .

- Substituent effects : Amino groups (e.g., CAS 4815-30-9) increase hydrogen-bonding capacity, critical for target engagement .

Advanced: What challenges arise in crystallographic refinement of its derivatives, and how are they mitigated?

Answer:

- Disorder modeling : Use SHELXL’s PART instruction to resolve overlapping electron density in flexible substituents .

- Twinned crystals : Apply TwinRotMat in SHELXL to deconvolute diffraction patterns from non-merohedral twinning .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion for heavy atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.